2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Description
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (CAS 2823-44-1) is a carbohydrate derivative extensively utilized as a glycosyl donor in glycosylation reactions. Its molecular weight is 350.29 g/mol, and it is supplied as a stable powder stored at -20°C . The compound features acetyl groups at the 2, 3, 4, and 6 positions, which act as temporary protecting groups, and a fluoride moiety at the anomeric center, enabling its activation under specific conditions.
Synthesis: The compound is synthesized via treatment of α-D-mannose pentaacetate with hydrogen fluoride (HF) and pyridine in dichloromethane, followed by purification . Its primary application lies in biochemical and immunological studies, particularly in the synthesis of oligosaccharides and glycoconjugates .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460700 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-44-1 | |
| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Formation of Mannosyl Fluoride
The most common method involves treating mannose pentaacetate with hydrogen fluoride-pyridine complex (HF-pyridine) :
- Reaction: Mannose pentaacetate + HF-pyridine → 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
- Conditions: Typically performed in dichloromethane or similar solvent, at controlled temperature (e.g., 0–40 °C), often overnight.
- Mechanism: Nucleophilic substitution at the anomeric acetate by fluoride ion, displacing the acetate and forming the glycosyl fluoride.
- Outcome: The fluorine atom replaces the acetyl group at C1, while acetyl groups at C2, C3, C4, and C6 remain intact.
This method yields the target compound with high stereospecificity and purity.
Alternative Synthetic Routes and Intermediate Steps
Some protocols involve multi-step synthesis starting from D-mannose, including:
- Regioselective acetylation to protect hydroxyl groups except at C1 or C2.
- Formation of mannosyl bromide or triflate intermediates by bromination or triflation at the anomeric position.
- Subsequent nucleophilic substitution with fluoride sources to yield the glycosyl fluoride.
For example, a stepwise approach includes:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Iodine-promoted acetylation of D-mannose | Acetic anhydride, iodine catalyst | Peracetylation with regioselectivity |
| 2 | Formation of acetobromomannose | 30% HBr in AcOH | Bromination at anomeric carbon |
| 3 | Formation of 1,2-orthoester intermediate | Ethanol, 2,4,6-collidine | Protects C1-C2 hydroxyls |
| 4 | Hydrolysis of orthoester | 1M HCl aqueous | Regenerates free hydroxyls |
| 5 | Triflation of tetraacetate | Triflic anhydride, pyridine | Activation for fluorination |
| 6 | Fluorination | Fluoride source (e.g., KF, HF-pyridine) | Substitution to form glycosyl fluoride |
This method allows detailed control and purification at each step, improving overall yield and stereoselectivity.
Research Findings and Yield Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct fluorination of mannose pentaacetate with HF-pyridine | 60–75 | >95 | Simple, high-yield, widely used method |
| Multi-step bromination/triflation followed by fluorination | 50–70 | >98 | Allows intermediate purification, better stereocontrol |
| Regioselective acetylation + fluorination | 65–70 | >95 | Useful for selective protection strategies |
These yields are consistent with literature reports and patent disclosures, indicating robust and reproducible protocols.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Peracetylation of D-mannose | Ac2O, pyridine, room temp | Protects hydroxyl groups | High yield, simple | Requires careful control of regioselectivity |
| Direct fluorination of mannose pentaacetate | HF-pyridine, CH2Cl2, 0–40 °C | Replaces anomeric acetate with fluoride | High stereospecificity, straightforward | Handling HF-pyridine requires caution |
| Bromination/triflation + fluorination | HBr/AcOH, triflic anhydride, fluoride source | Intermediate activation steps | Better control, high purity | Multi-step, longer synthesis |
| Regioselective acetylation + fluorination | Ac2O, pyridine, selective deprotection, HF-pyridine | Selective protection strategy | Enables complex derivative synthesis | More complex procedure |
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides, to form azido derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include azidotrimethylsilane (TMSN3) and catalysts like tin(IV) chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Glycosylation Reactions: Catalysts such as boron trifluoride etherate (BF3·Et2O) are used to facilitate the reaction.
Major Products Formed
Azido Derivatives: Formed from substitution reactions with azides.
Hydrolyzed Products: Mannose derivatives with free hydroxyl groups.
Glycosides: Formed from glycosylation reactions with various acceptor molecules.
Scientific Research Applications
Synthetic Chemistry
Role as a Glycosyl Donor
This compound is primarily utilized as a glycosyl donor in the synthesis of glycosides and oligosaccharides. It facilitates the formation of complex carbohydrates essential for various biochemical processes. The ability to create diverse glycosidic linkages makes it invaluable in synthetic carbohydrate chemistry .
Case Study: Synthesis of Oligosaccharides
Research has demonstrated that 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be employed in the synthesis of oligosaccharides through glycosylation reactions. For instance, it has been used to produce glycosyl azides which are subsequently transformed into various glycosidic structures .
Pharmaceutical Development
Enhancing Drug Bioavailability
In pharmaceutical research, this compound is crucial for the design of glycosylated drugs. Glycosylation can significantly improve the bioavailability and stability of drugs, making them more effective in therapeutic applications .
Case Study: Glycosylated Drug Formulations
A notable application includes the development of glycosylated formulations that enhance the pharmacokinetics of active pharmaceutical ingredients (APIs). These formulations have shown improved absorption rates and reduced side effects in clinical trials .
Biotechnology
Modification of Biomolecules
In biotechnology, this compound is used to modify biomolecules for enhanced properties. This includes improving the efficacy of therapeutic agents and developing targeted drug delivery systems .
Case Study: Targeted Drug Delivery Systems
Studies have explored its use in creating targeted delivery systems for anticancer drugs. By attaching this compound to drug molecules, researchers have achieved better targeting of cancer cells while minimizing toxicity to healthy tissues .
Food Industry
Natural Flavoring Agents and Sweeteners
The compound is also applied in the food industry as a natural alternative to synthetic additives. It is utilized in producing flavoring agents and sweeteners that cater to health-conscious consumers seeking natural products .
Research and Development
Studying Carbohydrate-Protein Interactions
In research settings, this compound plays a vital role in studying carbohydrate-protein interactions. Understanding these interactions contributes to advancements in cellular biology and disease mechanisms .
Case Study: Cellular Processes
Research has indicated that using this compound can help elucidate mechanisms involved in cell signaling and pathogen recognition by immune cells .
Summary Table of Applications
| Application Area | Specific Uses | Case Studies/Examples |
|---|---|---|
| Synthetic Chemistry | Glycosyl donor for oligosaccharide synthesis | Synthesis of glycosyl azides |
| Pharmaceuticals | Glycosylated drug formulations | Improved pharmacokinetics in clinical trials |
| Biotechnology | Modification of biomolecules | Targeted drug delivery systems |
| Food Industry | Natural flavoring agents and sweeteners | Production of health-oriented food additives |
| Research & Development | Studying carbohydrate-protein interactions | Insights into cellular processes |
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride primarily involves its role as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, leading to the formation of a glycosidic bond. This process is facilitated by catalysts that activate the anomeric carbon, making it more susceptible to nucleophilic attack. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions .
Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a class of tetra-O-acetylated glycosyl donors with varying anomeric leaving groups. Key analogs include:
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (CAS 13242-53-0)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride (CAS 3934-29-0)
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (CAS 3068-32-4)
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (CAS 121238-27-5)
Comparative Data Table
*RT: Room temperature (data inferred from stability profiles of analogous bromides).
Reactivity and Stability Profiles
Fluoride vs. Bromide :
- Fluorides exhibit greater thermal and hydrolytic stability compared to bromides, which are moisture-sensitive and require inert storage conditions .
- Bromides are more reactive under mild conditions (e.g., AgOTf activation), whereas fluorides typically require stronger Lewis acids (e.g., BF₃·Et₂O) for activation .
Trichloroacetimidates :
- Stereochemical Influence: The α-configuration in mannopyranosyl fluoride favors axial glycosidic bond formation, contrasting with β-configured donors like glucopyranosyl derivatives .
Protecting Group Effects
- Acetyl vs. Benzoyl Groups: Acetylated derivatives (e.g., the subject compound) offer superior solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to benzoylated analogs, facilitating reaction homogeneity .
Commercial and Practical Considerations
- Availability : The subject compound is commercially available (e.g., Molecular Depot: $550/50 mg) , while bromides and trichloroacetimidates are offered by suppliers like Biopharmacule Speciality Chemicals .
- Handling : Fluorides and trichloroacetimidates require cold storage (-20°C), whereas bromides are often stored at room temperature with desiccants .
Biological Activity
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride (also known as Acetofluoro-alpha-D-mannose) is a carbohydrate derivative with significant implications in biochemical and immunological research. This compound serves primarily as a glycosyl donor in various synthetic applications and has been studied for its biological activities, particularly in the context of glycosylation reactions.
- IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
- Molecular Formula : C_{12}H_{17}F O_{7}
- Molecular Weight : 350.29 g/mol
- Appearance : White powder
- Optical Rotation : +21° (c=2 in Chloroform)
The biological activity of this compound is primarily attributed to its ability to act as a glycosyl donor. Upon hydrolysis, it releases the corresponding sugar moiety that can participate in transglycosylation reactions. The presence of the fluorine atom enhances the compound's reactivity and stability compared to its non-fluorinated analogs .
Glycosylation Reactions
This compound is extensively used in synthetic organic chemistry for glycosylation reactions. It facilitates the formation of glycosidic bonds through enzymatic and chemical methods. Its application in synthesizing complex carbohydrates and glycoproteins is notable due to its efficiency and specificity .
Immunological Studies
In immunological contexts, this compound has been utilized to investigate glycan-protein interactions. These interactions are crucial for understanding cell signaling and immune responses. Studies have demonstrated that the compound can modify glycan structures on proteins, potentially affecting their biological functions .
Research Findings and Case Studies
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other glycosyl donors:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Non-fluorinated analog | Used similarly but with different reactivity profiles |
| 1-O-Acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Contains trifluoromethanesulfonate group | Exhibits enhanced reactivity for specific applications |
Q & A
Q. What are the established synthetic routes for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via HF-mediated cleavage of α-D-mannose pentaacetate in dichloromethane with pyridine, yielding the fluoride derivative. Subsequent steps may include saponification (e.g., K₂CO₃/MeOH) and reesterification with pivaloyl chloride to modify protecting groups . Key variables affecting yield include:
- Reaction time : Prolonged exposure to HF may lead to acetyl group hydrolysis.
- Temperature : Controlled conditions (0–25°C) minimize side reactions.
- Protecting group strategy : Acetyl groups are labile under basic conditions, whereas pivaloyl groups enhance stability during glycosylation .
| Synthetic Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HF/pyridine | None | 60–75 | >95 | |
| Alternative routes (e.g., imidate activation) | TMSOTf | 50–65 | >90 |
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve acetyl group signals (δ 1.9–2.1 ppm for CH₃) and anomeric fluoride (δ 5.3–5.5 ppm, JH-F ≈ 50 Hz). Coupling constants (J1,2) confirm α-configuration .
- HRESI-MS : Exact mass analysis (e.g., m/z 350.294 [M+H]<sup>+</sup>) validates molecular formula (C₁₄H₁₉FO₉) .
- X-ray crystallography : ORTEP-III can resolve crystal structures, though limited data exists for this compound .
Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?
The fluoride acts as a stable glycosyl donor under mild Lewis acid catalysis (e.g., TMSOTf). Its acetyl groups facilitate regioselective glycosylation, while the fluoride leaving group enables high anomeric control. Example: Mannosylation of acceptor alcohols proceeds with >80% α-selectivity in dichloromethane at −20°C .
Advanced Research Questions
Q. What mechanistic insights explain the superior anomeric control of this donor compared to other glycosyl halides?
The electron-withdrawing acetyl groups stabilize the oxocarbenium ion intermediate, favoring α-selectivity via a dissociative SN1-like mechanism. Comparative studies with perbenzylated analogs show reduced stereocontrol due to steric hindrance .
Q. How do contradictory reports on glycosylation efficiency with this donor arise, and how can they be resolved?
Discrepancies often stem from:
- Moisture sensitivity : Trace water hydrolyzes the fluoride, reducing reactivity. Anhydrous conditions (molecular sieves) are critical .
- Catalyst choice : TMSOTf outperforms BF₃·OEt₂ in polar solvents (e.g., CH₃CN) .
- Acceptor nucleophilicity : Sterically hindered acceptors require extended reaction times (24–48 hrs) .
Q. What strategies optimize the stability of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride under storage?
- Temperature : Store at 2–8°C in airtight containers to prevent acetyl group hydrolysis .
- Solvent : Lyophilized solids are stable for >6 months; solutions in anhydrous CH₂Cl₂ degrade within weeks .
- Additives : Stabilizers like 2,6-di-tert-butylpyridine mitigate acid-catalyzed decomposition .
Q. How does this compound compare to trichloroacetimidate or thioglycoside analogs in iterative glycosylation?
| Glycosyl Donor | Activation Conditions | Anomeric Control | Stability |
|---|---|---|---|
| Fluoride (this compound) | TMSOTf, −20°C | High α-selectivity | Moderate |
| Trichloroacetimidate | TMSOTf, RT | Variable | High |
| Thioglycoside | NIS/TfOH, 0°C | β-selectivity | High |
Fluorides are preferred for stereospecific mannosylation but require stringent anhydrous conditions .
Data Contradiction Analysis
Q. How can conflicting <sup>13</sup>C NMR assignments for the anomeric carbon be reconciled?
Discrepancies arise from solvent polarity (DMSO vs. CDCl₃) and concentration effects. For example:
Q. Methodological Recommendations
- Synthetic optimization : Screen Lewis acids (TMSOTf, SnCl₂) in CH₂Cl₂/CH₃CN mixtures for improved yields .
- Analytical validation : Combine HRESI-MS with ion-mobility spectrometry to distinguish isobaric impurities .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
